Enrofloxacin lactate

概要

説明

Enrofloxacin lactate is a derivative of enrofloxacin, a synthetic antibacterial agent belonging to the fluoroquinolone class. Enrofloxacin is widely used in veterinary medicine to treat bacterial infections in animals. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria . This compound is formulated to enhance the solubility and bioavailability of enrofloxacin, making it more effective in clinical applications .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of enrofloxacin lactate involves the reaction of enrofloxacin with lactic acid. The process typically includes dissolving enrofloxacin in a suitable solvent, followed by the addition of lactic acid under controlled conditions to form the lactate salt. The reaction mixture is then purified to obtain the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of cosolvents, complexing agents, and macromolecular sustained-release materials to enhance the stability and efficacy of the final product .

化学反応の分析

Oxidation Reactions

Enrofloxacin lactate reacts with oxidizing agents such as permanganate (Mn(VII)), leading to structural modifications primarily at the piperazine ring.

Key Findings:

-

Reagents and Conditions :

-

Oxidant: Potassium permanganate (KMnO₄)

-

pH Range: 2.0–10.0 (optimal activity at neutral pH)

-

Temperature: 25°C

-

-

Products :

Four major oxidation products form through:-

N-dealkylation : Loss of the ethyl group from the piperazine ring.

-

Hydroxylation : Addition of hydroxyl (-OH) groups.

-

Hydrolysis : Cleavage of the piperazine ring.

-

Formation of diketopiperazine derivatives (observed via LC-MS/MS).

-

-

Antibacterial Activity :

Oxidation products exhibit negligible antibacterial activity against Escherichia coli compared to the parent compound .

Table 1: Oxidation Products and Characteristics

| Product ID | Structural Modification | Molecular Formula | Relative Abundance (%) |

|---|---|---|---|

| OP-1 | N-dealkylation | C₁₇H₂₀FN₃O₄ | 42.5 |

| OP-2 | Hydroxylation | C₁₉H₂₂FN₃O₅ | 28.3 |

| OP-3 | Piperazine ring hydrolysis | C₁₅H₁₆FN₃O₃ | 19.7 |

| OP-4 | Diketopiperazine derivative | C₁₄H₁₃FN₂O₃ | 9.5 |

Radical-Mediated Degradation

This compound degrades effectively in advanced oxidation processes (AOPs) involving zero-valent iron (Fe⁰) and persulfate (PDS).

Key Findings:

-

Reagents and Conditions :

-

Activator: Fe⁰ (24 mg/L)

-

Oxidant: Persulfate (4 mM)

-

pH: 3.0–7.0 (optimal at pH 5.0)

-

Reaction Time: 90 minutes

-

-

Mechanism :

Fe⁰ activates PDS to generate sulfate radicals (SO₄- ⁻) and hydroxyl radicals (HO- ), which degrade enrofloxacin via:-

Electron transfer at the quinolone core.

-

Cleavage of the piperazine ring.

-

-

Efficiency :

Parameter Value ENR Removal Rate 85.3% SO₄- ⁻ Contribution 51.3% HO- Contribution 14.3%

Substitution Reactions

Substitution occurs at reactive sites on the quinolone and piperazine moieties.

Key Findings:

-

N-dealkylation :

-

Reagents : Mn(VII) under acidic conditions.

-

Outcome : Loss of ethyl groups from the piperazine ring, forming primary amines.

-

-

Halogenation :

Hydrolysis

Hydrolytic degradation is pH-dependent and influences environmental persistence.

Key Findings:

-

Conditions :

-

Alkaline pH (≥9.0) accelerates hydrolysis.

-

Hydrolysis products include enrofloxacin-3-carboxylic acid and piperazine fragments .

-

-

Stability :

pH Half-Life (Days) 5.0 28 7.0 14 9.0 3

Photodegradation

Though not directly studied in the provided sources, analogous fluoroquinolones undergo:

-

Direct photolysis : Cleavage of the C-F bond.

-

Indirect photolysis : Reaction with hydroxyl radicals in sunlight.

科学的研究の応用

Chemical Applications

Enrofloxacin lactate serves as a precursor in the synthesis of novel fluoroquinolone derivatives. These derivatives are designed to enhance antibacterial activity and combat antibiotic resistance. The compound's role in chemical research includes:

- Synthesis of Derivatives : this compound is used to create new compounds with improved efficacy against resistant bacterial strains.

- Drug Delivery Systems : It has been employed in developing advanced drug delivery systems, such as polymer-free electrospinning techniques that enhance the stability and bioavailability of antibiotics.

Biological Applications

In biological research, this compound is studied for its effects on microbial populations and mechanisms of action against bacteria. Key findings include:

- Impact on Microbiota : A study analyzed the effects of enrofloxacin on the bacterial microbiota of goat milk, revealing its influence on both pathogenic and non-pathogenic bacteria. The results indicated that while enrofloxacin was effective against certain pathogens, it also altered the overall microbiome composition .

- Mechanism of Action : this compound inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription, leading to bacterial cell death.

Medical Applications

This compound is predominantly used in veterinary medicine for treating various infections:

- Respiratory Infections : It is effective against pathogens causing respiratory diseases in cattle, such as Mannheimia haemolytica.

- Mastitis Treatment : Enrofloxacin has shown efficacy in treating mastitis in dairy cows when administered intramammarily at appropriate doses .

- Gastrointestinal Infections : The compound is also utilized to manage gastrointestinal infections in livestock, demonstrating effectiveness against E. coli and Salmonella strains .

Case Study 1: Efficacy in Bovine Mastitis

A study evaluated the effectiveness of enrofloxacin in treating acute clinical mastitis caused by staphylococci or coliforms. Results showed that enrofloxacin treatment led to a significant recovery rate compared to traditional penicillin treatments .

Case Study 2: Impact on Goat Milk Microbiota

Research involving 22 samples from goats with persistent mastitis treated with enrofloxacin revealed changes in the milk microbiota. While effective against certain pathogens, the treatment raised concerns about antibiotic resistance development and its implications for milk quality .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Synthesis of fluoroquinolone derivatives | Enhanced antibacterial activity |

| Biology | Effects on microbial populations | Altered microbiome composition post-treatment |

| Veterinary Medicine | Treatment of respiratory infections | Effective against Mannheimia haemolytica |

| Treatment of mastitis | High recovery rates compared to penicillin | |

| Gastrointestinal infections | Effective against E. coli and Salmonella |

作用機序

Enrofloxacin lactate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to the DNA-topoisomerase complex, this compound induces conformational changes that prevent DNA replication, leading to bacterial cell death .

類似化合物との比較

Ciprofloxacin: Another fluoroquinolone with similar antibacterial activity but different pharmacokinetic properties.

Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.

Enoxacin: Known for its broad-spectrum antibacterial activity and use in treating various infections

Uniqueness of Enrofloxacin Lactate: this compound is unique due to its enhanced solubility and bioavailability compared to other fluoroquinolones. This makes it particularly effective in veterinary applications, where rapid and efficient drug absorption is crucial .

生物活性

Enrofloxacin lactate is a derivative of the fluoroquinolone antibiotic enrofloxacin, primarily used in veterinary medicine for the treatment of bacterial infections. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and transcription in bacteria. The interaction between enrofloxacin and these enzymes leads to the formation of a stable complex that prevents DNA re-ligation after strand breakage, resulting in bacterial cell death.

- Bactericidal vs. Bacteriostatic Effects : At low concentrations, enrofloxacin can induce a bacteriostatic effect by triggering the SOS response in bacteria, while higher concentrations lead to chromosomal fragmentation and cell death, showcasing its bactericidal properties .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution in tissues. Following administration, it is metabolized primarily to ciprofloxacin, which also possesses antimicrobial activity. The pharmacokinetics can vary significantly among species.

Key Pharmacokinetic Parameters

Clinical Applications

This compound is widely used in veterinary medicine for treating various infections caused by both Gram-positive and Gram-negative bacteria. Its broad spectrum includes pathogens such as Escherichia coli, Staphylococcus aureus, and Mycoplasma species.

Case Studies

- Mastitis Treatment in Goats : A study involving the treatment of goats with enrofloxacin showed significant reductions in bacterial load in milk samples from infected animals. The minimum inhibitory concentrations (MICs) were measured before and after treatment, revealing effective suppression of pathogens .

- Antimicrobial Resistance : Research highlighted that enrofloxacin maintained lower MIC values against Staphylococcus aureus compared to other antibiotics, indicating its continued efficacy despite rising resistance trends among bacterial populations .

Safety and Toxicity

While enrofloxacin is generally safe for use in animals, studies have indicated potential teratogenic effects when administered during critical developmental periods. For instance, research on zebrafish embryos demonstrated adverse developmental outcomes at certain dosages .

特性

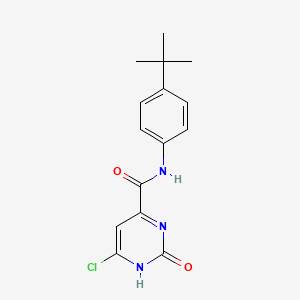

IUPAC Name |

N-(4-tert-butylphenyl)-6-chloro-2-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2/c1-15(2,3)9-4-6-10(7-5-9)17-13(20)11-8-12(16)19-14(21)18-11/h4-8H,1-3H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHBZRXAWRZXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=NC(=O)NC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。